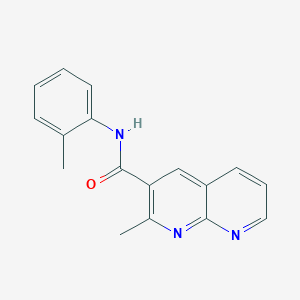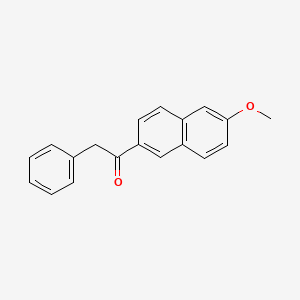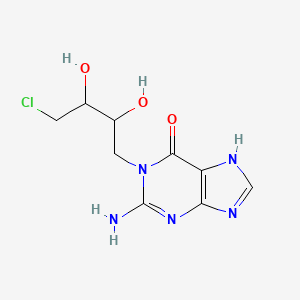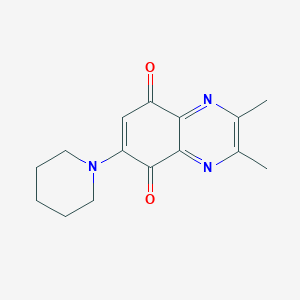![molecular formula C17H30OSi B11847614 1'-[(Trimethylsilyl)ethynyl][1,1'-bi(cyclohexane)]-1-ol CAS No. 89267-79-8](/img/structure/B11847614.png)
1'-[(Trimethylsilyl)ethynyl][1,1'-bi(cyclohexane)]-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-((Trimethylsilyl)ethynyl)-[1,1’-bi(cyclohexan)]-1-ol is an organic compound characterized by the presence of a trimethylsilyl group attached to an ethynyl moiety, which is further connected to a bicyclohexyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1’-((Trimethylsilyl)ethynyl)-[1,1’-bi(cyclohexan)]-1-ol typically involves the following steps:
Formation of the Ethynyl Group: The ethynyl group is introduced using a trimethylsilylating reagent such as trimethylsilyl chloride or bis(trimethylsilyl)acetamide.
Attachment to Bicyclohexyl Structure: The ethynyl group is then attached to the bicyclohexyl structure through a series of coupling reactions, often facilitated by catalysts like palladium or copper.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition .
Chemical Reactions Analysis
Types of Reactions: 1’-((Trimethylsilyl)ethynyl)-[1,1’-bi(cyclohexan)]-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ethynyl group to an ethylene or ethane moiety.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon or lithium aluminum hydride.
Substitution: Tetrabutylammonium fluoride in tetrahydrofuran.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of ethylene or ethane derivatives.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
1’-((Trimethylsilyl)ethynyl)-[1,1’-bi(cyclohexan)]-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in catalysis.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1’-((Trimethylsilyl)ethynyl)-[1,1’-bi(cyclohexan)]-1-ol involves its interaction with specific molecular targets and pathways. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The ethynyl moiety provides a site for further functionalization, enabling the compound to interact with biological targets and exhibit desired effects .
Comparison with Similar Compounds
- 1-((Trimethylsilyl)ethynyl)-1,2-benziodoxol-3(1H)-one
- 1-((Trimethylsilyl)ethynyl)benzene
- 1-((Trimethylsilyl)ethynyl)cyclohexane
Uniqueness: 1’-((Trimethylsilyl)ethynyl)-[1,1’-bi(cyclohexan)]-1-ol is unique due to its bicyclohexyl structure, which imparts distinct steric and electronic properties. This makes it a valuable compound for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
89267-79-8 |
|---|---|
Molecular Formula |
C17H30OSi |
Molecular Weight |
278.5 g/mol |
IUPAC Name |
1-[1-(2-trimethylsilylethynyl)cyclohexyl]cyclohexan-1-ol |
InChI |
InChI=1S/C17H30OSi/c1-19(2,3)15-14-16(10-6-4-7-11-16)17(18)12-8-5-9-13-17/h18H,4-13H2,1-3H3 |
InChI Key |
SRLODRPPSHXFQO-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1(CCCCC1)C2(CCCCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 4-chlorothiazolo[4,5-C]quinoline-6-carboxylate](/img/structure/B11847540.png)



![3-Bromo-4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11847579.png)



![2-(4-Oxo-4H-naphtho[1,2-b]pyran-2-yl)cyclopropane-1-carboxylic acid](/img/structure/B11847595.png)

![4H-1-Benzopyran-4-one, 2-[4-(acetyloxy)phenyl]-](/img/structure/B11847605.png)


